molecular formula C20H18ClF2N5O3 B8065291 n-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3s)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-3-yl)pyridine-3-carboxamide

n-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3s)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-3-yl)pyridine-3-carboxamide

Cat. No.: B8065291
M. Wt: 449.8 g/mol
InChI Key: VOVZXURTCKPRDQ-AWEZNQCLSA-N
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Description

N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative with a complex structure featuring a chlorodifluoromethoxy group, a hydroxylated pyrrolidine ring, and a pyrazole substituent. A patent (WO2020230100 A1) describes its synthesis, highlighting the use of coupling agents like EDCI/HOBt in DMF, a method common in carboxamide derivatization . The (3S)-3-hydroxypyrrolidinyl group may contribute to stereoselective interactions, while the chlorodifluoromethoxy substituent likely improves lipophilicity and bioavailability .

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZXURTCKPRDQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide, commonly referred to as Asciminib, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18ClF2N5O3
  • Molecular Weight : 449.84 g/mol
  • CAS Number : 1492952-76-7

The compound features a complex structure that includes a pyridine core with various substituents that enhance its biological activity. The presence of the chlorodifluoromethoxy group is significant for its interaction with biological targets.

Asciminib acts primarily as a selective allosteric inhibitor of the BCR-ABL1 tyrosine kinase, which is implicated in the pathogenesis of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). By binding to the allosteric site of the BCR-ABL1 protein, Asciminib stabilizes an inactive conformation, thereby inhibiting its kinase activity. This selective inhibition is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity and Efficacy

Research has demonstrated that Asciminib exhibits potent anti-leukemic activity with an IC50 value of approximately 0.025 nM against BaF3 cells expressing BCR-ABL1 . This low concentration required for effective inhibition underscores its potential as a targeted therapy in CML.

Table 1: Summary of Biological Activity

Property Value
IC50 (BaF3/BCR-ABL1)0.025 nM
SelectivityHigh (allosteric inhibition)
TargetBCR-ABL1 tyrosine kinase

Clinical Studies and Case Reports

Several clinical trials have evaluated the safety and efficacy of Asciminib in patients with Ph+ CML. A notable study published in 2022 reported that patients treated with Asciminib showed significant improvements in hematological and cytogenetic responses compared to those receiving standard treatments . The study emphasized the drug's ability to overcome resistance associated with other tyrosine kinase inhibitors.

Case Study: Efficacy in Resistant CML

In a cohort study involving patients who had previously failed multiple lines of therapy, Asciminib was administered as a third-line treatment. Results indicated:

  • Overall Response Rate : 60%
  • Complete Cytogenetic Response : 40%

These findings suggest that Asciminib may provide a viable option for patients with resistant forms of Ph+ CML, offering hope where traditional therapies have failed .

Safety Profile

Asciminib has been generally well-tolerated in clinical settings, with adverse effects primarily consisting of mild to moderate gastrointestinal symptoms and transient liver enzyme elevations. Long-term safety data is still being collected as part of ongoing studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-carboxamides with diverse biological applications. Below is a comparison with structurally related analogs:

Table 1: Key Structural Features and Physical Properties of Comparable Carboxamide Derivatives

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound Pyridine-3-carboxamide - N-[4-(Chlorodifluoromethoxy)phenyl]
- 6-[(3S)-3-hydroxypyrrolidin-1-yl]
- 5-(1H-pyrazol-3-yl)
Not reported Not reported Chlorodifluoromethoxy, hydroxylated pyrrolidine, pyrazole
3a () Pyrazole-4-carboxamide - 5-Chloro
- 1/3-methyl
- Aryl groups (phenyl)
68 133–135 Cyano, methyl, chloro
AZ331 () 1,4-Dihydropyridine-3-carboxamide - 5-Cyano
- Thioether linkage
- 2-Methoxyphenyl
Not reported Not reported Cyano, thioether, methoxy
338977-35-8 () Dihydropyridine-3-carboxamide - 5-Chloro
- 3-Chlorobenzyl
- 4-Methoxyphenyl
Not reported Not reported Chloro, methoxy, dihydropyridine
F13714 () Piperidine-methanamine - 3-Chloro-4-fluorobenzoyl
- Fluoropiperidine
Not reported Not reported Fluoro, chloro, methylamino

Key Observations:

Substituent Diversity :

  • The target compound uniquely combines a chlorodifluoromethoxy group (rare in –11) with a pyrazole and hydroxypyrrolidine , distinguishing it from simpler analogs like 3a (), which lack fluorine and stereochemical complexity .
  • Fluorine-containing analogs (e.g., F13714 in ) share enhanced metabolic stability but differ in core structure (piperidine vs. pyridine) .

Synthetic Accessibility: The target compound’s synthesis mirrors methods for 3a–3p (), employing EDCI/HOBt-mediated coupling in DMF .

Physicochemical Properties: The hydroxypyrrolidine moiety in the target compound may enhance water solubility compared to non-hydroxylated analogs like 3a . Chlorodifluoromethoxy groups typically increase lipophilicity (logP) relative to methoxy or cyano substituents in AZ331 or 3c .

The pyrazole group in the target compound is a common pharmacophore in COX-2 inhibitors and anticancer agents, similar to derivatives in .

Unique Advantages and Limitations

  • Advantages :
    • The stereospecific hydroxypyrrolidine may improve target selectivity over racemic analogs.
    • Fluorine incorporation enhances bioavailability and resistance to oxidative metabolism .
  • Limitations :
    • Synthetic complexity due to multiple substituents may limit scalability compared to simpler derivatives like 3a .
    • Lack of explicit biological data (vs. ’s well-characterized analogs) hinders direct efficacy comparisons.

Preparation Methods

Core Pyridine Construction

The pyridine backbone is constructed via a Hantzsch-like cyclization or Suzuki-Miyaura coupling to introduce substituents at positions 3, 5, and 6. A critical intermediate is methyl 6-chloro-5-iodonicotinate (D4 in), synthesized from 6-chloronicotinic acid through iodination and esterification. Key steps include:

  • Iodination : Treatment of 6-chloronicotinic acid with iodine monochloride (ICl) in acetic acid yields 5-iodo-6-chloronicotinic acid, followed by esterification with methanol and thionyl chloride to form methyl 6-chloro-5-iodonicotinate (95% yield,).

  • Chiral Pyrrolidine Introduction : The 6-chloro group undergoes nucleophilic aromatic substitution (SN_NAr) with (3S)-3-hydroxypyrrolidine in toluene using potassium carbonate, achieving >90% regioselectivity ().

Pyrazole Ring Installation

The 5-iodo substituent is replaced via Suzuki-Miyaura coupling with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid. This step employs PdCl2_2(dtbpf) (0.5 mol%) in toluene/water at 50°C, yielding methyl 6-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinate (D4, 95% yield,).

Amidation with 4-(Chlorodifluoromethoxy)Aniline

The methyl ester undergoes transamidation with 4-(chlorodifluoromethoxy)aniline hydrochloride (D5) under basic conditions:

  • Reagents : Potassium tert-butoxide (20% in THF) and methyltetrahydrofuran (MeTHF) as solvent.

  • Conditions : 25°C for 24 hours, followed by aqueous workup and solvent exchange to isopropanol ().

  • Yield : 79–87% for the protected intermediate (D6), which is subsequently deprotected using 37% HCl in methanol to yield the final compound (76% yield,).

Optimization of Critical Steps

Catalytic System for Suzuki Coupling

The choice of palladium catalyst significantly impacts efficiency:

CatalystLoading (mol%)Temperature (°C)Yield (%)Reference
PdCl2_2(dtbpf)0.55095
Pd(OH)2_2/C52585
Pd(PPh3_3)4_428078

PdCl2_2(dtbpf) offers superior activity due to its electron-rich, bulky phosphine ligands, minimizing side reactions ().

Deprotection and Crystallization

The tetrahydropyran (THP) group on the pyrazole is removed via acid hydrolysis:

  • Conditions : 37% HCl in methanol at 22°C for 1 hour, followed by pH adjustment to 7.5–9.0 with NaOH to precipitate the product ().

  • Purity Enhancement : Recrystallization from methanol/MTBE (4:1) achieves >99.5% purity by HPLC ().

Large-Scale Production Protocols

Batch Process for Intermediate D4

ParameterSpecification
Scale50 kg
SolventToluene/water (3:1)
CatalystPdCl2_2(dtbpf) (0.5 mol%)
Reaction Time6 hours
WorkupFiltration through QuadraSil MP
Yield54 kg D4/kg starting material (95%)

This protocol minimizes Pd residue (<10 ppm) and eliminates column chromatography ().

Final Amidation and Isolation

StepDetails
ReactantsD4 (660 kg), D5 (148 kg in MeTHF)
BaseKOtBu (258 kg in THF)
Temperature25°C ± 2°C
Quenching10% NaCl solution
Solvent SwapMeTHF → isopropanol
CrystallizationSeed with A1 (0.027 kg)
Yield39.1 kg (76%)

The process avoids hazardous solvents like dichloromethane, aligning with green chemistry principles ().

Analytical and Quality Control Methods

Purity Assessment

  • HPLC : C18 column, methanol/acetonitrile (60:40) mobile phase, 1.0 mL/min flow rate, detection at 274 nm ().

  • Impurity Profile : Key impurities include dechlorinated byproducts (<0.15%) and residual THP-protected intermediates (<0.1%) ().

Stability Studies

ConditionResults
Accelerated (40°C/75% RH)No degradation over 6 months
Photolytic<1% decomposition after 1.2 million lux hours
Hydrolytic (pH 1–9)Stable at pH 3–7; degradation at pH >8

Stability data confirm suitability for tablet formulation ().

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Patent CN114096529AHigh yield (76%), low Pd residueRequires cryogenic conditions
WO2013/171639A1Simplified workupLower enantiomeric purity (98%)
ACS Omega (2019)Eco-friendly solventsLimited scalability

The CN114096529A route is industrially preferred due to its robustness and compliance with ICH Q11 guidelines ( ).

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